2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Description
Structural Characterization of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The official name, this compound, indicates several key structural features. The pyrrolo[2,3-b]pyridine core represents a fused bicyclic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. The numbering system begins with the nitrogen atom of the pyridine ring as position 1, followed by consecutive numbering around the bicyclic framework.
The compound is officially registered under Chemical Abstracts Service number 1227267-29-9, which serves as its unique identifier in chemical databases. This registration number distinguishes it from related compounds such as the analogous structure without the carbonitrile group, which carries a different Chemical Abstracts Service number. The systematic identification also includes alternative nomenclature such as 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 2-iodo-1-(phenylsulfonyl)-, which provides additional clarity regarding the substitution pattern.
The molecular identifier string, represented as N#Cc1ccc2c(n1)n(c(c2)I)S(=O)(=O)c1ccccc1, provides a standardized representation of the molecular structure. This notation system allows for unambiguous identification of the compound across different chemical databases and computational systems. The International Union of Pure and Applied Chemistry name reflects the hierarchical naming system where the pyrrolo[2,3-b]pyridine serves as the parent heterocycle, with substituents identified by their position and chemical nature.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₄H₈IN₃O₂S, indicating a complex organic molecule with multiple heteroatoms. This formula reveals the presence of fourteen carbon atoms forming the backbone structure, including the aromatic rings and functional groups. The eight hydrogen atoms are distributed across the aromatic systems and are essential for maintaining the structural integrity of the molecule.
The molecular weight has been precisely determined as 409.20 grams per mole, representing a moderately sized organic molecule suitable for pharmaceutical applications. This molecular weight places the compound within the optimal range for drug-like properties according to Lipinski's rule of five, although the presence of heavy atoms such as iodine must be considered in bioavailability assessments. The molecular weight calculation accounts for all constituent atoms, including the significant contribution of the iodine atom (126.90 atomic mass units) to the overall mass.
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₈IN₃O₂S | Complete atomic composition |
| Molecular Weight | 409.20 g/mol | Mass for stoichiometric calculations |
| Carbon Content | 14 atoms | Aromatic and functional group carbons |
| Nitrogen Content | 3 atoms | Heterocyclic and nitrile nitrogens |
| Heavy Atom Count | 20 atoms | Non-hydrogen atoms |
The elemental composition analysis reveals that carbon comprises approximately 41.1% of the molecular weight, while the heteroatoms (nitrogen, oxygen, sulfur, and iodine) contribute significantly to the overall mass. The presence of three nitrogen atoms is particularly noteworthy, as two are incorporated within the pyrrolo[2,3-b]pyridine core structure, while the third forms the terminal carbonitrile group. The sulfur and oxygen atoms are components of the phenylsulfonyl substituent, which serves as a protecting group and influences the electronic properties of the molecule.
X-ray Crystallographic Studies
Detailed crystallographic analysis of this compound requires high-quality single crystals suitable for diffraction studies. While specific crystallographic data for this exact compound are not extensively documented in the available literature, related pyrrolo[2,3-b]pyridine derivatives have been subjected to thorough structural analysis. The crystallographic investigation typically involves the determination of precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.
The molecular geometry in the solid state is expected to deviate slightly from gas-phase or solution conformations due to crystal packing forces. The planar nature of the pyrrolo[2,3-b]pyridine core system facilitates π-π stacking interactions between adjacent molecules, which can significantly influence the crystal packing arrangement. The presence of the phenylsulfonyl group introduces additional steric bulk that affects the overall molecular conformation and intermolecular interactions.
Crystal structure determination would provide valuable insights into the preferred conformational state of the phenylsulfonyl substituent relative to the heterocyclic core. The torsion angle between the phenyl ring and the sulfonyl group, as well as the orientation of the entire phenylsulfonyl moiety relative to the pyrrolo[2,3-b]pyridine system, would be precisely defined through crystallographic analysis. Such structural information is crucial for understanding the three-dimensional pharmacophore and designing related compounds with optimized biological activity.
Unit Cell Parameters and Space Group Determination
The determination of unit cell parameters for this compound would require systematic data collection using single crystal X-ray diffraction techniques. While specific crystallographic parameters for this compound are not available in the current literature, analogous heterocyclic compounds typically crystallize in common space groups such as P21/c, P-1, or C2/c. The unit cell dimensions would be influenced by the molecular size, shape, and intermolecular interactions present in the crystal lattice.
The molecular dimensions suggest that the compound would likely adopt a monoclinic or triclinic crystal system, as commonly observed for substituted pyrrolo[2,3-b]pyridine derivatives. The unit cell parameters would include lattice constants a, b, and c, representing the dimensions of the unit cell, along with the angles α, β, and γ that define the cell geometry. The cell volume would be calculated from these parameters and would determine the number of molecules per unit cell (Z value).
Space group determination would be based on systematic absences observed in the diffraction pattern and would define the symmetry operations present in the crystal. The space group selection significantly influences the molecular packing arrangement and affects properties such as density, melting point, and polymorphic behavior. For compounds containing heavy atoms like iodine, the space group determination benefits from enhanced scattering factors that improve the quality of the diffraction data.
Hydrogen Bonding Networks in Crystal Packing
The crystal packing of this compound would be primarily stabilized by weak intermolecular interactions rather than classical hydrogen bonds, given the limited number of hydrogen bond donors in the molecular structure. The carbonitrile group serves as a potential hydrogen bond acceptor, capable of forming weak interactions with aromatic carbon-hydrogen bonds from neighboring molecules. These interactions, while individually weak, can collectively contribute to the overall crystal stability.
The phenylsulfonyl substituent introduces additional complexity to the hydrogen bonding network through the presence of sulfonyl oxygen atoms that can function as hydrogen bond acceptors. The arrangement of these acceptor sites in three-dimensional space would influence the preferred orientation of neighboring molecules and contribute to the formation of specific packing motifs. The aromatic hydrogen atoms on both the phenyl ring and the pyrrolo[2,3-b]pyridine core could participate in carbon-hydrogen to oxygen interactions.
Halogen bonding interactions involving the iodine substituent represent another significant component of the intermolecular interaction network. Iodine atoms can form directional halogen bonds with electron-rich regions such as nitrogen atoms or oxygen atoms in adjacent molecules. These interactions are typically stronger than van der Waals forces and exhibit geometric preferences that influence the crystal packing arrangement. The combination of halogen bonding, weak hydrogen bonding, and π-π stacking interactions would determine the overall crystal structure and stability.
Spectroscopic Characterization
Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess molecular purity. The spectroscopic profile of this compound reflects the complex electronic environment created by the fusion of aromatic rings and the presence of electron-withdrawing substituents. Each spectroscopic method provides complementary information about different aspects of the molecular structure, from connectivity patterns to vibrational modes and fragmentation behavior.
The electronic effects of the iodine, phenylsulfonyl, and carbonitrile substituents significantly influence the spectroscopic properties of the pyrrolo[2,3-b]pyridine core. The electron-withdrawing nature of these groups affects the chemical shifts in nuclear magnetic resonance spectroscopy, alters the vibrational frequencies in infrared spectroscopy, and influences the fragmentation pathways in mass spectrometry. Understanding these effects is essential for accurate spectral interpretation and structural confirmation.
Quality control protocols for this compound rely heavily on spectroscopic analysis to ensure batch-to-batch consistency and verify the absence of impurities or degradation products. The spectroscopic fingerprint serves as a reliable method for compound identification and can detect even minor structural variations that might affect biological activity or chemical stability.
Nuclear Magnetic Resonance Spectral Analysis
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments in this compound. Proton nuclear magnetic resonance analysis would reveal distinct signals for the aromatic hydrogen atoms distributed across the pyrrolo[2,3-b]pyridine core and the phenyl ring of the sulfonyl substituent. The chemical shifts of these protons would be significantly influenced by the electron-withdrawing effects of the iodine and carbonitrile groups, resulting in downfield shifts compared to unsubstituted analogs.
Carbon-13 nuclear magnetic resonance spectroscopy would provide comprehensive information about all carbon environments in the molecule, including the quaternary carbons associated with the carbonitrile group and the substitution sites. The carbonitrile carbon would appear as a characteristic signal around 115-120 parts per million, while the aromatic carbons would be distributed throughout the aromatic region (120-160 parts per million). The carbon bearing the iodine substituent would exhibit a distinctive upfield shift due to the heavy atom effect.
Two-dimensional nuclear magnetic resonance techniques would be particularly valuable for establishing connectivity patterns and confirming the substitution pattern. Correlation spectroscopy experiments would help assign individual proton signals to their corresponding carbon atoms, while nuclear Overhauser effect spectroscopy could provide information about spatial relationships between protons. The spectroscopic data should be consistent with the proposed structure and show high purity levels (≥95%) as reported in analytical certificates.
Infrared Vibrational Mode Assignments
Infrared spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonitrile group would produce a strong, sharp absorption band around 2220-2240 cm⁻¹, which serves as a diagnostic feature for structural confirmation. This stretching frequency would be influenced by the electron-withdrawing effects of the aromatic system and the iodine substituent.
The phenylsulfonyl group would contribute multiple characteristic absorptions to the infrared spectrum. The sulfonyl stretching vibrations would appear as two strong bands around 1350 cm⁻¹ (symmetric stretch) and 1170 cm⁻¹ (asymmetric stretch), which are diagnostic for sulfonate esters. The phenyl ring would contribute aromatic carbon-carbon stretching vibrations in the 1600-1400 cm⁻¹ region, along with out-of-plane bending modes around 750-850 cm⁻¹.
The pyrrolo[2,3-b]pyridine core would exhibit aromatic carbon-carbon and carbon-nitrogen stretching vibrations throughout the fingerprint region (1600-900 cm⁻¹). The presence of the iodine substituent would affect the overall vibrational pattern and might introduce new vibrational modes associated with carbon-iodine stretching around 500-600 cm⁻¹. The combination of these vibrational modes creates a unique spectroscopic fingerprint that can be used for compound identification and purity assessment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound would provide molecular weight confirmation and valuable fragmentation information for structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 409, corresponding to the calculated molecular weight. The presence of iodine would create a characteristic isotope pattern that aids in molecular ion identification and confirmation of the elemental composition.
The fragmentation pattern would be dominated by the loss of the phenylsulfonyl group, representing a major fragmentation pathway due to the relative weakness of the nitrogen-sulfur bond. This fragmentation would generate a significant fragment ion corresponding to the iodinated pyrrolo[2,3-b]pyridine-carbonitrile core. Additional fragmentation pathways would include the loss of the iodine atom, producing fragments with characteristic mass differences of 127 mass units.
| Fragment Type | Expected m/z | Assignment | Relative Intensity |
|---|---|---|---|
| Molecular Ion | 409 | [M]⁺ | Variable |
| Base Peak | 282-284 | [M-PhSO₂]⁺ | High |
| Iodine Loss | 282 | [M-I]⁺ | Moderate |
| Phenyl Loss | 332 | [M-Ph]⁺ | Low |
| Carbonitrile Fragment | 26 | [CN]⁺ | Low |
The mass spectrometric data would also provide information about the collision cross section of the molecular ion, which relates to the three-dimensional shape and size of the molecule in the gas phase. For this compound, predictive models suggest a collision cross section around 164-177 Ų for various adduct ions. This information is valuable for understanding the conformational behavior of the molecule and optimizing analytical methods for detection and quantification.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O2S/c15-13-8-10-6-7-11(9-16)17-14(10)18(13)21(19,20)12-4-2-1-3-5-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGHKHZSNVDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166701 | |
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227267-29-9 | |
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227267-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization reactions. A common approach involves condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For example, 5-nitro-1H-pyrrolo[2,3-b]pyridine (13 ) serves as a precursor in one reported route . Cyclization is achieved under acidic or basic conditions, with the nitro group facilitating subsequent functionalization.
Key Reaction Conditions
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Starting Material : 3-Amino-4-nitropyridine
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Cyclization Agent : Acrylonitrile or acetylenedicarboxylate
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Solvent : Ethanol or DMF
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Temperature : 80–100°C
Introduction of the Cyano Group
The carbonitrile group at position 6 is introduced via nucleophilic substitution or Sandmeyer-type reactions. Nitration followed by reduction and cyanation is a widely used strategy:
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Nitration : Treating the core scaffold with nitric acid/sulfuric acid introduces a nitro group at position 6.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Cyanation : The amine is diazotized (NaNO₂/HCl) and reacted with CuCN to yield the cyano group.
Optimization Notes
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Diazotization at 0–5°C minimizes side reactions.
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CuCN in DMF at 60°C achieves >80% conversion.
Sulfonylation at the 1-Position
The phenylsulfonyl group is introduced via N-sulfonylation of the pyrrole nitrogen. This step often employs benzenesulfonyl chloride under Schotten-Baumann conditions:
Procedure
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Dissolve the intermediate in dichloromethane (DCM).
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Add benzenesulfonyl chloride (1.2 eq) and triethylamine (2 eq).
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography .
Regioselective Iodination at the 2-Position
Iodination is achieved via electrophilic aromatic substitution (EAS) directed by the electron-withdrawing cyano group. N-Iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) is effective:
Reaction Setup
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Substrate : 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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Iodinating Agent : NIS (1.1 eq)
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Catalyst : FeCl₃ (0.1 eq)
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Solvent : Acetonitrile
One-Pot Multi-Step Synthesis
Recent advancements report a one-pot method combining sulfonylation and iodination:
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Initial Step : React 5-nitro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in pyridine.
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Iodination : Add NIS and FeCl₃ without isolating the intermediate.
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Cyanation : Introduce KCN via nucleophilic aromatic substitution .
Advantages
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 4 | 50–55 | High purity (>98%) |
| One-Pot Synthesis | 3 | 65 | Time-efficient |
| Late-Stage Iodination | 4 | 45–50 | Better regiocontrol |
Challenges and Mitigation Strategies
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Regioselectivity in Iodination :
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Deprotection Side Reactions :
-
Purification Difficulties :
Scalability and Industrial Relevance
Kilogram-scale synthesis has been demonstrated using continuous flow reactors for the iodination step, achieving 90% conversion with a residence time of 30 minutes. Key parameters include:
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Pressure : 2 bar
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Temperature : 70°C
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Catalyst Loading : 5 mol% FeCl₃
Emerging Alternatives
Chemical Reactions Analysis
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the azaindole core .
Scientific Research Applications
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The phenylsulfonyl group can act as a directing group, facilitating the binding of the compound to enzymes or receptors. The cyano group and iodine atom can further modulate the compound’s reactivity and binding affinity . These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)indole: Lacks the cyano and iodine groups, making it less versatile in certain reactions.
6-Cyano-2-iodo-7-azaindole: Lacks the phenylsulfonyl group, which reduces its potential for certain biological interactions.
2-Iodo-7-azaindole: Lacks both the phenylsulfonyl and cyano groups, limiting its reactivity and applications.
The presence of the phenylsulfonyl, cyano, and iodine groups in this compound makes it unique and highly valuable for a wide range of chemical and biological applications.
Biological Activity
2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of azaindoles, which are known for their diverse biological applications, particularly as kinase inhibitors. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₉IN₂O₂S |
| Molecular Weight | 328.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 282734-63-8 |
| Appearance | Solid |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases. Kinases are enzymes that play a critical role in various cellular processes, including cell division and signaling pathways. The presence of the phenylsulfonyl group enhances the compound's binding affinity to kinase targets, thereby modulating their activity.
Kinase Inhibition
Research has demonstrated that azaindole derivatives, including this compound, exhibit potent inhibitory effects against various kinases. Notably:
- Aurora Kinase Inhibition : Studies have shown that compounds with the pyrrolo[2,3-b]pyridine scaffold can inhibit Aurora kinases, which are essential for mitosis. The IC50 values for these inhibitors often fall within the nanomolar range, indicating strong potency .
- CHK1 Inhibition : The compound has been evaluated for its efficacy against Checkpoint Kinase 1 (CHK1), which is crucial for DNA damage response. Preliminary findings suggest that it may act as an effective cytotoxic agent against cancer cells by disrupting the cell cycle .
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Cell Lines : In vitro studies involving various cancer cell lines have shown that this compound induces apoptosis and inhibits proliferation. The mechanism appears to involve the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
- Selectivity Profile : A selectivity study against a panel of kinases revealed that this compound exhibits a favorable selectivity profile, inhibiting only a few kinases at concentrations much higher than those required for CHK1 and Aurora kinase inhibition .
Research Findings
Recent advances in research have indicated promising applications for this compound:
- Drug Development : The unique structure and biological activity make it a candidate for further development as a targeted therapy in oncology.
- Mechanistic Studies : Ongoing studies aim to elucidate the precise molecular interactions between this compound and its kinase targets using techniques such as X-ray crystallography and molecular docking simulations.
Q & A
Basic: What are the common synthetic routes for 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and what critical reaction conditions should be optimized?
The synthesis typically involves multi-step protocols starting from pyrrolo[2,3-b]pyridine precursors. A key step is the introduction of the phenylsulfonyl group via sulfonylation using reagents like phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Iodination at the 2-position often employs N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DCM or DMF) at controlled temperatures (0–25°C) to avoid over-iodination . For the 6-carbonitrile group, cyanation can be achieved via palladium-catalyzed cross-coupling or nucleophilic substitution. Critical optimizations include:
- Temperature control during sulfonylation to prevent decomposition .
- Stoichiometric precision in iodination to minimize byproducts .
- Catalyst selection (e.g., Pd(PPh₃)₄) for efficient cyanation .
Basic: How is the structural characterization of this compound typically performed?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions, with distinct shifts for the iodo (δ 80–90 ppm in ¹³C) and sulfonyl groups (δ ~125 ppm for SO₂) .
- Mass Spectrometry (HRMS) : Exact mass analysis validates molecular weight (e.g., [M+H]⁺ = 435.95 for C₁₃H₈IN₃O₂S) .
- X-ray Crystallography : Resolves regiochemistry, particularly for the pyrrolopyridine core and iodine placement .
- HPLC-PDA : Purity assessment (>95% by area normalization) using C18 columns with acetonitrile/water gradients .
Advanced: How do structural modifications at specific positions affect the compound's biological activity?
Structure-activity relationship (SAR) studies highlight:
- Position 2 (Iodo substituent) : Replacement with bromo or chloro reduces electrophilicity, diminishing kinase inhibition (e.g., 2-Bromo analog shows 50% lower activity in EGFR assays) .
- Position 6 (Carbonitrile) : Conversion to carboxylic acid or amide alters solubility and target binding; the nitrile group enhances π-stacking in enzyme active sites .
- Phenylsulfonyl group : Removal or substitution with alkylsulfonyl decreases metabolic stability (t₁/₂ reduced from 8.2 h to 2.1 h in microsomal assays) .
Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict interactions before synthesizing analogs .
Advanced: What analytical techniques are recommended for assessing purity and stability?
- Stability Studies :
- Purity Assessment :
Advanced: What are the observed contradictions in biological activity data among analogs, and how can they be resolved?
Contradictions often arise from:
- Divergent assay conditions : For example, 2-Iodo analogs show IC₅₀ = 12 nM in kinase assays with ATP concentration = 10 µM but IC₅₀ = 85 nM at ATP = 1 mM . Standardize ATP levels and buffer pH.
- Cellular vs. enzymatic activity : A 5-nitro derivative inhibits PI3Kα at 8 nM in vitro but shows no cytotoxicity in HeLa cells due to poor permeability. Use logP/logD calculations (optimal range: 2–3) to guide structural tweaks .
- Species-specific effects : Mouse liver microsomes metabolize the parent compound 3× faster than human microsomes. Cross-validate in humanized models .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic Studies :
- Cellular Target Engagement :
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts in cell lysates .
- RNAi/CRISPR Knockdown : Correlate gene silencing with potency loss to validate target specificity .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Iodination Efficiency : Scalable iodination requires optimized NIS equivalents (1.2–1.5 eq.) and solvent recycling to reduce costs .
- Sulfonylation Byproducts : Use scavengers (e.g., polymer-bound dimethylamine) to trap excess sulfonyl chloride .
- Crystallization Issues : The carbonitrile group can form polymorphs. Screen solvents (e.g., EtOAc/heptane) to isolate the stable form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
